molecular formula C18H27N3O6S B2608461 N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide CAS No. 896290-21-4

N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide

Cat. No.: B2608461
CAS No.: 896290-21-4
M. Wt: 413.49
InChI Key: MWYVIRSEAPMYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[1-(4-Methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide is a synthetic organic compound featuring a pyrrolidine core substituted with a 4-methoxybenzenesulfonyl group and linked to an ethanediamide moiety. The molecule incorporates two methoxypropyl chains, which influence its solubility and pharmacokinetic properties. This compound is hypothesized to exhibit biological activity due to its structural similarity to sulfonamide-based inhibitors and diamide derivatives, which are often explored in medicinal chemistry for enzyme modulation .

Properties

IUPAC Name

N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-26-12-4-10-19-17(22)18(23)20-13-14-5-3-11-21(14)28(24,25)16-8-6-15(27-2)7-9-16/h6-9,14H,3-5,10-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYVIRSEAPMYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Ethanediamide Backbone: The final step involves coupling the sulfonylated pyrrolidine with 3-methoxypropylamine and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability of starting materials, reaction scalability, and the efficiency of purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups present in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) and alkyl halides or other nucleophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolidine ring substituted with a methoxybenzenesulfonyl group and an ethanediamide moiety. Its molecular formula is C16H23N3O5SC_{16}H_{23}N_{3}O_{5}S, with a molecular weight of approximately 369.4 g/mol. The sulfonamide group is significant in enhancing the compound's biological activity, particularly in inhibiting specific enzymes and receptors.

Crystal Structure Analysis

Recent studies have employed X-ray diffraction techniques to elucidate the crystal structure of related compounds, indicating that the sulfonamide functionality plays a crucial role in molecular interactions. For instance, the crystal structure of 1-(4-methoxybenzenesulfonyl)-5-oxopyrrolidine-2-carboxamide has been characterized, revealing insights into its conformational stability and potential interactions within biological systems .

Antineoplastic Properties

Research has highlighted the compound's potential as an antineoplastic agent. The sulfonamide derivatives have shown promising activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. For example, molecular docking studies suggest that the compound may effectively inhibit dihydropteroate synthase and DNA topoisomerase, which are critical targets in cancer therapy .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. In silico studies indicate that it may bind effectively to viral proteins, potentially disrupting their function and providing a therapeutic avenue for treating COVID-19 . The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters suggest favorable bioavailability profiles for this compound.

Drug Design and Development

N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide serves as a lead compound for the development of new drugs targeting various diseases. Its structural features can be modified to enhance efficacy and reduce side effects. The exploration of its derivatives could lead to novel therapeutics with improved pharmacological profiles.

Case Studies

  • Anticancer Activity : In a study focused on sulfonamide derivatives, compounds similar to this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .
  • Antiviral Research : A computational study utilized molecular docking to assess the binding affinity of this compound against SARS-CoV-2 spike proteins. The findings indicated strong interactions that warrant further experimental validation .

Mechanism of Action

The mechanism of action of N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

    Protein-Protein Interactions: The compound could disrupt protein-protein interactions critical for cellular processes, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups: sulfonamide derivatives , pyrrolidine-containing compounds , and diamide-linked molecules . Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name/Class Core Structure Functional Groups Biological Activity/Applications Reference
Target Compound Pyrrolidine-ethanediamide hybrid 4-Methoxybenzenesulfonyl, methoxypropyl Potential enzyme inhibition (hypothesized)
Sulfonamide Inhibitors Aromatic sulfonamide scaffolds Sulfonamide, halogen substituents Kinase inhibition (e.g., carbonic anhydrase)
Pyrrolidine-Based Therapeutics Pyrrolidine ring systems Varied substitutions (e.g., fluorophenyl) Anticancer, antiviral agents
Diamide Derivatives Ethanediamide linkers Amide bonds, alkyl/aryl substituents Protein-protein interaction modulation

Sulfonamide Derivatives

Sulfonamide-containing compounds, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ), share the sulfonamide group with the target compound. These analogs often target enzymes like kinases or carbonic anhydrases due to sulfonamide’s ability to bind zinc ions in active sites. However, the target compound lacks the pyrazolo-pyrimidine chromophore seen in Example 53, which is critical for DNA intercalation in anticancer applications .

Pyrrolidine-Containing Compounds

Pyrrolidine rings are common in bioactive molecules due to their conformational rigidity. For instance, 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...phosphino)propanenitrile () contains a pyrrolidine-like tetrahydrofuran ring but is tailored for nucleoside analog synthesis. In contrast, the target compound’s pyrrolidine is sulfonylated, which may enhance metabolic stability compared to the silyl-protected hydroxyl groups in .

Diamide-Linked Molecules

Diamides, such as the target compound’s ethanediamide linker, are prevalent in protease inhibitors and polymer chemistry. Unlike rigid aromatic diamides (e.g., polyimide precursors), the target compound’s flexible methoxypropyl chains may improve solubility but reduce binding specificity compared to more constrained analogs.

Research Findings and Limitations

  • Synthetic Challenges : The synthesis of such hybrids requires multi-step functionalization (e.g., sulfonylation, amidation), as seen in ’s palladium-catalyzed coupling methods .
  • Gaps in Data : Comparative pharmacokinetic data (e.g., IC₅₀ values, solubility) are absent for the target compound, limiting a rigorous comparison with analogs.

Biological Activity

N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide is a complex organic compound with significant potential in biological research. Its molecular formula is C21H25N3O5SC_{21}H_{25}N_{3}O_{5}S and it has a molecular weight of 431.5 g/mol. This compound's structure includes a pyrrolidine ring, a methoxybenzenesulfonyl group, and an ethane diamide linkage, which contribute to its biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets:

  • Pyrrolidine Ring : Known for its ability to interact with protein receptors, potentially modulating their activity.
  • Methoxybenzenesulfonyl Group : Enhances binding affinity and specificity towards target enzymes or receptors.
  • Ethane Diamide Linkage : Contributes to the stability and bioavailability of the compound.

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:

  • Protease Inhibition : The compound may act as an inhibitor for specific proteases, similar to other pyrrolidine-based derivatives studied for HIV-1 protease inhibition .
  • Antiproliferative Effects : Related compounds have shown antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on structurally related compounds demonstrated significant antiproliferative activity against melanoma and prostate cancer cells, with IC50 values improved from micromolar to nanomolar ranges through structural modifications .
    • Mechanistic studies indicated that these compounds exert their anticancer effects through inhibition of tubulin polymerization.
  • HIV Protease Inhibition :
    • Structure-based design has led to the development of potent HIV-1 protease inhibitors incorporating pyrrolidine derivatives. These inhibitors have shown high potency against multi-drug-resistant strains of HIV .
  • Matrix Metalloproteinase Inhibition :
    • Compounds similar in structure have been evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in various diseases including osteoarthritis. The inhibition of MMPs can lead to therapeutic benefits in conditions characterized by tissue degradation .

Table 1: Structural Characteristics of this compound

PropertyValue
IUPAC NameN-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(3-methoxypropyl)ethanediamide
Molecular FormulaC21H25N3O5S
Molecular Weight431.5 g/mol
CAS Number896285-91-9

Table 2: Biological Activity Summary

Activity TypeRelated CompoundsObserved Effects
Antiproliferative4-substituted methoxybenzoyl derivativesInhibition of cancer cell proliferation
Protease InhibitionPyrrolidinone derivativesEffective against HIV protease
MMP InhibitionZinc protease inhibitorsPotential treatment for osteoarthritis

Q & A

Q. What are the key considerations for synthesizing N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide in academic settings?

  • Methodological Answer : Synthesis of this compound requires multi-step organic reactions, including sulfonylation of pyrrolidine derivatives and subsequent coupling with ethanediamide precursors. Critical parameters include:
  • Temperature control (e.g., 0–5°C for nitrile coupling reactions) to prevent side reactions .
  • Solvent selection (e.g., DMF or DMSO for polar intermediates) to stabilize reactive groups .
  • Catalysts and coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation .
  • Inert atmospheres (e.g., nitrogen) to protect moisture-sensitive intermediates .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:
Technique Purpose Example Data Evidence Source
NMR Confirm functional groups and stereochemistryChemical shifts for methoxy (δ 3.2–3.5 ppm) and sulfonyl groups (δ 7.8–8.2 ppm)
Mass Spectrometry Verify molecular weightParent ion [M+H]+ matching theoretical mass (±0.1 Da)
HPLC Assess purity≥98% purity with retention time consistency
X-ray crystallography may resolve ambiguous stereochemistry but requires high-quality crystals .

Q. How can reaction yields be optimized for the final coupling step in the synthesis?

  • Methodological Answer : Yield optimization involves:
  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups .
  • Stoichiometric ratios : A 1.2:1 molar excess of the pyrrolidine sulfonamide precursor improves coupling efficiency .
  • Reaction time monitoring : TLC or in-situ IR spectroscopy detects completion to avoid over-reaction .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for sulfonamide-pyrrolidine intermediates?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediate stability. For example:
  • Reaction path sampling identifies low-energy pathways for sulfonylation .
  • Charge distribution analysis predicts regioselectivity in pyrrolidine functionalization .
    Experimental validation via kinetic studies (e.g., variable-temperature NMR) reconciles computational and empirical data .

Q. What strategies address discrepancies in biological activity data across studies for structurally similar ethanediamides?

  • Methodological Answer : Contradictions may arise from:
  • Impurity profiles : Use preparative HPLC to isolate >99% pure batches and retest activity .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Structural analogs : Compare IC₅₀ values of derivatives (e.g., pyrazol-3-yl vs. thieno[3,4-c]pyrazol) to identify pharmacophores .

Q. How can advanced spectroscopic methods elucidate conformational dynamics of the pyrrolidine sulfonamide moiety?

  • Methodological Answer :
  • Dynamic NMR : Detects ring puckering in pyrrolidine via variable-temperature studies (ΔG‡ for chair-boat transitions) .
  • ROESY : Maps spatial proximity between the sulfonyl group and methoxypropyl chain to infer preferred conformers .
  • Solid-state NMR : Correlates crystal packing effects with solution-state dynamics .

Comparative Analysis of Structural Analogs

Q. How does the bioactivity of this compound compare to analogs with modified sulfonamide or pyrrolidine groups?

  • Methodological Answer :
Analog Structural Modification Key Bioactivity Evidence Source
N'-benzodioxol-5-yl derivative Benzodioxole instead of methoxybenzenesulfonylEnhanced CYP450 inhibition (IC₅₀ = 12 µM)
Piperidine-based analog Piperidine replaces pyrrolidineReduced solubility (logP = 2.1 vs. 1.8)
  • SAR Insights : The 4-methoxybenzenesulfonyl group improves target binding affinity but reduces metabolic stability .

Data-Driven Experimental Design

Q. What role do machine learning (ML) models play in predicting optimal reaction conditions for novel derivatives?

  • Methodological Answer : ML platforms (e.g., ICReDD’s reaction path search) integrate quantum calculations and experimental data to:
  • Predict solvent effects on yield using decision trees .
  • Optimize catalyst loading via gradient-boosted regression .
  • Prioritize synthetic routes with >80% confidence scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.